3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SQ-30741 is a small molecule drug known for its role as a thromboxane A2 receptor antagonist. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly myocardial ischemia .
準備方法
The synthesis of SQ-30741 involves several key steps:
Diels-Alder Condensation: Maleic anhydride reacts with furan to form epoxytetrahydrophthalic anhydride.
Reduction: The epoxytetrahydrophthalic anhydride is reduced using hydrogen over palladium on carbon to yield epoxyperhydrophthalic anhydride.
Further Reduction: Sodium borohydride is used to reduce epoxyperhydrophthalic anhydride to epoxyperhydrophthalide.
Lactol Formation: The epoxyperhydrophthalide undergoes a third reduction with diisobutylaluminum hydride to form lactol.
Isomer Resolution: The racemic mixture of lactol is resolved using menthol.
Condensation and Esterification: The appropriate isomer is treated with triphenylphosphonium bromide and potassium tert-amyloxide, followed by condensation with 4-carboxybutyltriphenylphosphonium bromide and esterification with Amberlist-15/methanol to yield cis-5-heptenoic acid methyl ester.
Oxidation and Reductocondensation: The primary alcohol group is oxidized with pyridinium chlorochromate in dichloromethane to form an aldehyde, which is then reductocondensed with 4-phenylsemicarbazide using sodium cyanoborohydride and hydrolyzed with lithium hydroxide to furnish the target semicarbazide.
化学反応の分析
SQ-30741 undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized using pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride and diisobutylaluminum hydride are used in multiple reduction steps during its synthesis.
Condensation: The compound undergoes condensation reactions with triphenylphosphonium bromide and 4-carboxybutyltriphenylphosphonium bromide.
Esterification: Esterification with Amberlist-15/methanol is a key step in its synthesis.
Reductocondensation: Sodium cyanoborohydride is used for reductocondensation with 4-phenylsemicarbazide.
科学的研究の応用
Cardiovascular Research: It has shown cardioprotective effects in models of coronary occlusion and reperfusion, reducing infarct size and preventing ischemic damage.
Platelet Adhesion Studies: SQ-30741 has been used to study the effects of thromboxane A2 receptor antagonism on platelet adhesion and aggregation.
Vascular Research: It has been investigated for its role in modulating adrenergic responses in human saphenous veins.
作用機序
SQ-30741 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, SQ-30741 prevents the binding of thromboxane A2, thereby inhibiting platelet aggregation and reducing vasoconstriction. This mechanism is particularly beneficial in preventing myocardial ischemia and other cardiovascular conditions .
類似化合物との比較
SQ-30741 is unique in its specific antagonism of the thromboxane A2 receptor. Similar compounds include:
U-46619: A synthetic analogue of thromboxane A2, used in research to study thromboxane receptor functions.
BM 13.505: Another thromboxane receptor antagonist studied for its cardioprotective effects.
SQ 29,548: A thromboxane receptor antagonist similar to SQ-30741, used in studies of myocardial infarction.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
特性
CAS番号 |
107332-47-8 |
---|---|
分子式 |
C23H38N2O5 |
分子量 |
422.6 g/mol |
IUPAC名 |
(Z)-7-[(1S,2R,3R,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19+,20-/m1/s1 |
InChIキー |
OPZODFCEYJMBAM-OXVBEWKXSA-N |
異性体SMILES |
CCCCCCC(=O)NCC(=O)NC[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2 |
SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
正規SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
同義語 |
3-((((-oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid SQ 30741 SQ-30741 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。